1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps starting from simple organic molecules. One common approach is:
Formation of the triazole ring via cyclization reactions.
Introduction of the phenylthio group through nucleophilic substitution reactions.
Attachment of the piperidine ring through a condensation reaction.
Industrial Production Methods: : While industrial methods might vary, large-scale production often involves optimized reaction conditions such as:
Use of catalysts to increase yield.
Maintenance of specific temperatures and pressures to ensure reaction efficiency.
Employment of purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: : 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one undergoes a variety of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form oxidized derivatives.
Reduction: : Undergoing reduction to form more saturated compounds.
Substitution: : Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Conditions often involve the presence of strong acids or bases to facilitate the substitution process.
Major Products: : The major products from these reactions depend on the specific functional groups involved and the conditions applied, often resulting in structurally modified triazole derivatives with enhanced or altered properties.
Scientific Research Applications
1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one finds diverse applications in scientific research, including:
Chemistry: : Used as a precursor for synthesizing more complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and molecular targets can vary, but typically, the compound's functional groups play crucial roles in these interactions, leading to alterations in biological processes or material properties.
Comparison with Similar Compounds
Compared to other triazole derivatives, 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups which confer specific properties and reactivity. Similar compounds include other triazole-based molecules, yet this compound's specific structure allows for distinct applications and reactivity patterns.
This compound offers a fascinating glimpse into the world of complex organic chemistry and the potential for scientific exploration across multiple disciplines. Hope this gives you a good starting point! Want to dive into any particular aspect deeper?
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-25-23(29)27(19-8-4-2-5-9-19)22(24-25)18-12-15-26(16-13-18)21(28)14-17-30-20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJZWBHWIYTOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.